MFCD21960620

Description

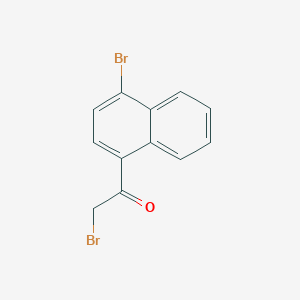

MFCD21960620 (CAS No. 50637-92-8) is a brominated aromatic compound with the molecular formula C₁₂H₈Br₂O and a molecular weight of 328.00 g/mol . The compound contains two bromine atoms, which may enhance its reactivity in cross-coupling reactions or influence its pharmacokinetic properties.

Properties

Molecular Formula |

C12H8Br2O |

|---|---|

Molecular Weight |

328.00 g/mol |

IUPAC Name |

2-bromo-1-(4-bromonaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C12H8Br2O/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2 |

InChI Key |

WDIGQMWKQZSUAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD21960620 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient and cost-effective production of the compound in large quantities. The industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and performance.

Chemical Reactions Analysis

Types of Reactions

MFCD21960620 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Substitution: Substitution reactions often require the presence of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD21960620 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is employed in biological studies to investigate its effects on different biological systems.

Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

Industry: this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD21960620 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and pharmacological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD21960620 with structurally and functionally related brominated aromatic compounds, based on data from , and 7:

Key Structural and Functional Differences

Bromine Substitution: this compound has two bromine atoms, likely increasing its steric hindrance and reducing metabolic stability compared to mono-brominated analogs like MFCD00003330 .

Physicochemical Properties :

- MFCD13195646 exhibits moderate lipophilicity (XLOGP3 = 2.15), suggesting better membrane permeability than MFCD00003330 , which has higher aqueous solubility .

- The absence of solubility data for This compound limits direct comparisons, though its larger molecular weight implies lower solubility than smaller analogs.

MFCD13195646 lacks detailed toxicogenomic data but carries a generic "warning" classification .

Synthetic Accessibility :

- MFCD13195646 employs palladium catalysis, a common method for aryl halide coupling, but requires specialized reagents .

- MFCD00003330 utilizes a recyclable A-FGO catalyst, aligning with green chemistry principles .

Research Findings and Limitations

- This compound ’s structural complexity (two bromine atoms) may hinder synthetic scalability compared to simpler analogs.

- The lack of experimental data for This compound (e.g., Log P, toxicity) limits its applicability in drug discovery or environmental safety assessments .

- MFCD13195646 and MFCD00003330 demonstrate the importance of halogen diversity in tuning reactivity and solubility, but their toxicological risks require further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.